Sulfanilamide sodium

Aqueous solubility Salt formation Formulation science

When aqueous sulfonamide concentrations must exceed the ~7.5 g/L limit of the free acid, sulfanilamide sodium is the direct, freely soluble alternative. It eliminates DMSO carrier interference in DHPS enzymatic assays and serves as a low-potency comparator (6- to 64-fold less active in vitro). Key considerations for procurement and use: - Enables concentrated stock solutions without organic co-solvents - Requires CO₂ exclusion (sealed vessels, N₂ headspace) to prevent free-acid precipitation - More oxidation-labile than the free acid; protect from light and specify antioxidant packaging - Confirm ≥95% assay and absence of sulfanilic acid or azobenzene degradation products

Molecular Formula C6H7N2NaO2S
Molecular Weight 194.19 g/mol
CAS No. 10103-15-8
Cat. No. B1254663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfanilamide sodium
CAS10103-15-8
Synonyms4 aminobenzenesulfonamide
4-aminobenzenesulfonamide
Azol Polvo
sulfanilamide
sulfanilamide barium salt
sulfanilamide cadmium salt
sulfanilamide hydrochloride
sulfanilamide lithium salt
sulfanilamide magnesium salt
sulfanilamide monohydrate
sulfanilamide silver salt
Sulfanilamide Sodium
sulfanilamide sodium salt
sulfanilamide strontium salt
sulfanilamide zinc salt
Sulphanilamide
Molecular FormulaC6H7N2NaO2S
Molecular Weight194.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)S(=O)(=O)[NH-].[Na+]
InChIInChI=1S/C6H7N2O2S.Na/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,7H2,(H-,8,9,10);/q-1;+1
InChIKeyCGRKCGWEOIQFRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfanilamide Sodium: Physicochemical Profile


Sulfanilamide sodium (CAS 10103-15-8) is the monosodium salt of sulfanilamide (parent CAS 63-74-1), a foundational sulfonamide antibiotic [1]. Sulfanilamide acts as a competitive inhibitor of bacterial dihydropteroate synthase (DHPS) with a reported IC50 of 320 μM, blocking folate synthesis . The free acid form, sulfanilamide, is a crystalline solid with a water solubility limited to approximately 7.5 g/L at 25 °C and a sulfonamide N-H pKa near 10.4, requiring alkaline conditions for dissolution [2]. Conversion to the sodium salt fundamentally alters solubility, ionization, and handling properties—distinctions that directly govern its suitability for aqueous formulation and specific application domains relative to the parent compound and other sulfonamide salts.

Sulfanilamide Sodium: Substitution Risks


Sulfanilamide sodium differs from the free acid and from other sulfonamide sodium salts (e.g., sulfacetamide sodium, sulfadiazine sodium, sulfathiazole sodium) in three procurement-critical dimensions: aqueous solubility magnitude, pH-dependent solution stability against CO₂-driven precipitation, and susceptibility to photo-oxidative degradation [1][2]. The parent sulfanilamide is only slightly water-soluble (~7.5 g/L) , whereas the sodium salt is freely soluble, yet its high pKa (~10.4) means that dissolved CO₂ from air can depress pH and trigger precipitation of the free acid—a formulation challenge not shared by the more acidic sulfacetamide sodium (pKa ~5.4) [1]. Furthermore, the sodium salt exhibits markedly greater oxidative lability than the free sulfonamide, particularly under light exposure, necessitating specific antioxidant and packaging strategies during procurement and handling [1]. Direct head-to-head in vivo antibacterial comparisons rank sulfanilamide as 6- to 11-fold less potent than sulfapyridine, sulfathiazole, and sulfadiazine on a blood-concentration basis [3], meaning that sodium salt selection must be driven by solubility and formulation needs rather than by potency expectations. These compound-specific differences establish that no other sulfonamide salt can serve as a drop-in replacement without quantitative re-validation of solubility, stability, and biological performance under the user's exact experimental or industrial conditions.

Sulfanilamide Sodium: Comparative Evidence


Aqueous Solubility Advantage

Sulfanilamide (free acid) exhibits a measured water solubility of approximately 7.5 g/L at 25 °C, classifying it as slightly soluble . Upon conversion to the sodium salt, the compound becomes freely soluble in water—a qualitative solubility class improvement that enables preparation of concentrated aqueous solutions unattainable with the parent form [1]. This solubility enhancement is the primary physicochemical rationale for selecting the sodium salt over the free acid in any application requiring aqueous delivery.

Aqueous solubility Salt formation Formulation science

CO₂-Induced Precipitation Risk

Sulfanilamide has a sulfonamide N-H pKa of approximately 10.43, meaning its conjugate base predominates only well above physiological pH [1]. In contrast, sulfacetamide has a pKa of approximately 5.38, and sulfadiazine approximately 6.48 [1]. Because carbonic acid (pKa 6.37) is a stronger acid than the sulfanilamide conjugate acid, aqueous sodium sulfanilamide solutions absorb atmospheric CO₂, causing pH depression and precipitation of the poorly soluble free acid [1]. Sulfacetamide sodium (pKa 5.38), being a stronger acid than carbonic acid, resists this CO₂-driven precipitation, making it a more robust choice for open-container aqueous formulations [1].

pKa Solution stability Formulation compatibility

Photo-Oxidative Stability

The free sulfanilamide form is relatively resistant to autoxidation, whereas the sodium salt is markedly more susceptible to oxidative degradation, particularly when exposed to light [1]. This differential instability is well-documented in pharmaceutical formulation practice: sodium sulfonamide injections require addition of 0.1% sodium thiosulfate as an antioxidant and must be sealed under nitrogen in amber ampoules to prevent discoloration and potency loss [1].

Photostability Oxidation Storage requirements

In Vivo Antibacterial Potency Ranking

A classic quantitative comparison using an E. coli infection model in mice established relative therapeutic activities normalized to blood concentration [1]. In vivo, sulfapyridine was 6-fold, sulfathiazole 10-fold, and sulfadiazine 11-fold more active than sulfanilamide. In vitro, the potency gap widened further: sulfapyridine was 16-fold and sulfathiazole/sulfadiazine 64-fold more active on a minimal inhibitory concentration basis [1]. This order-of-magnitude potency deficit means sulfanilamide sodium should be selected only when solubility, cost, or legacy protocol requirements outweigh potency considerations.

Antibacterial potency In vivo efficacy Comparator ranking

Tetracycline Resistance Inhibition Potential

Sulfanilamide sodium (designated as sodium (4-aminophenyl)sulfonylazanide) has been described as an inhibitor of tetracycline resistance, with demonstrated activity in suppressing bacterial growth in wastewater treatment contexts . While quantitative IC50 or MIC values specific to resistance reversal are not provided in accessible non-excluded sources, this functional annotation distinguishes sulfanilamide sodium from many other sulfonamide salts for which tetracycline resistance inhibition is not documented. The evidence is currently limited to vendor-reported functional descriptions and should be independently verified.

Tetracycline resistance Efflux pump inhibition Wastewater microbiology

SAR Reference Standard Role

As the simplest sulfonamide antibiotic, sulfanilamide and its sodium salt serve as the baseline comparator in numerous structure-activity relationship studies [1]. A study of 33 sulfanilamide derivatives against streptococcal infection in mice found that with the exception of sulfapyridine, none were significantly more active than the parent sulfanilamide, while most were less active [1]. This positions sulfanilamide sodium as an essential negative control or reference compound in medicinal chemistry programs developing novel sulfonamide-based antibacterials. Its sodium salt form further enables direct dissolution in aqueous assay media without DMSO, avoiding solvent interference in enzymatic and cell-based assays [2].

SAR studies Reference standard Medicinal chemistry

Sulfanilamide Sodium: Application Scenarios


Aqueous Formulation Without Co-Solvents

Where an experimental or industrial protocol demands a sulfonamide antibiotic in aqueous solution at concentrations exceeding the ~7.5 g/L limit of sulfanilamide free acid, sulfanilamide sodium is the direct solution [1]. Its freely soluble nature enables preparation of concentrated stock solutions for in vitro assays, irrigation fluids, or water-based treatment baths (e.g., aquaculture immersion studies [2]). However, formulators must incorporate CO₂ exclusion measures (sealed vessels, nitrogen headspace) to prevent pH drift and free acid precipitation [1].

SAR Programs: Parent Scaffold Reference

Sulfanilamide sodium provides the unsubstituted benzenesulfonamide core against which all N1- and N4-modified derivatives are compared [1]. Its aqueous solubility eliminates the need for DMSO as a carrier solvent in enzymatic DHPS inhibition assays, removing a potential source of solvent interference [1]. Procurement for SAR laboratories should specify high purity (≥99% assay) and confirm the absence of sulfanilic acid or azobenzene oxidative degradation products.

Tetracycline Resistance Inhibition Studies

Sulfanilamide sodium has been annotated as an inhibitor of tetracycline resistance in wastewater bacterial populations [1]. This property, while requiring independent replication, positions the compound as a candidate tool molecule for studying efflux pump inhibition or plasmid-mediated resistance reversal. Procurement for this application should include verification of the specific resistance-inhibition activity in the user's bacterial strain panel, as quantitative IC50 data remain unavailable from peer-reviewed sources.

Low-Potency Sulfonamide Baseline for Pharmacology

In experimental designs where a graded potency range is needed across sulfonamide comparators, sulfanilamide sodium serves as the low-potency anchor, being 6- to 11-fold less active in vivo than sulfapyridine, sulfathiazole, and sulfadiazine [1]. This allows construction of dose-response relationships spanning a broad dynamic range. For in vitro studies, the potency gap extends to 16- to 64-fold, further widening the assay window [1].

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